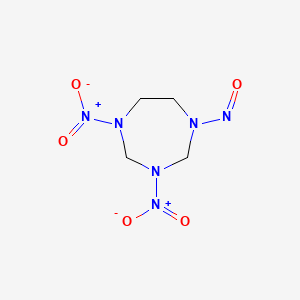
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine is a chemical compound with the molecular formula C₃H₆N₆O₅ and a molecular weight of 206.1169 g/mol . . This compound is part of the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms.
Preparation Methods
The synthesis of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves several steps, including nitration and nitrosation reactions. The synthetic routes typically involve the use of reagents such as nitric acid and nitrous acid under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and nitroso groups play a crucial role in its reactivity and biological activity. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, such as proteins and nucleic acids .
Comparison with Similar Compounds
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine can be compared with other similar compounds, such as:
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Both compounds contain a triazine ring with nitro groups, but RDX has three nitro groups and no nitroso group.
1,3-Dinitro-5-nitroso-1,3,5-triazacyclohexane: This compound is essentially the same as this compound, highlighting the importance of nomenclature in chemical identification.
The uniqueness of this compound lies in its specific arrangement of nitro and nitroso groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
49838-65-5 |
|---|---|
Molecular Formula |
C4H8N6O5 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
1,3-dinitro-5-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-1-2-7(9(12)13)4-8(3-6)10(14)15/h1-4H2 |
InChI Key |
PHSFGFFIQNTJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN(CN1N=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















